Z-Cefprozil

Overview

Description

Brisoral is a semi-synthetic, second-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections, including bronchitis, sinusitis, skin and soft tissue infections, and some ear infections. Brisoral is effective against both gram-positive and gram-negative bacteria. The bactericidal activity of Brisoral results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins, which are crucial for bacterial cell wall construction .

Mechanism of Action

Target of Action

Z-Cefprozil, also known as Brisoral or (Z)-Cefprozil, is a cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

This compound operates as a beta-lactam antibiotic , similar to penicillins . It binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the construction of the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By binding to the PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is well absorbed, with a bioavailability of approximately 95% . The volume of distribution is 0.23 L/kg . The drug is primarily excreted in the urine, with about 60% of the dose excreted as unchanged drug . The time to peak serum concentration (Tmax) is 1-2 hours in infants and children, and 1.5 hours in adults . The elimination half-life (t1/2) is approximately 1.3-1.5 hours in healthy individuals, but can be up to 5.9 hours in individuals with kidney failure .

Result of Action

The action of this compound results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective in treating various bacterial infections, such as pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. For instance, under fed conditions, the mean peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be slightly lower compared to fasted conditions . The granule formulation of this compound was found to be bioequivalent to the suspension formulation under both fasted and fed conditions .

Biochemical Analysis

Biochemical Properties

Z-Cefprozil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is critical for maintaining cell wall integrity. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Cellular Effects

This compound affects various types of cells, primarily targeting bacterial cells. It inhibits cell wall synthesis, which is vital for bacterial growth and survival. This inhibition leads to cell lysis and death, effectively eliminating the bacterial infection. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria, further disrupting their cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis. This compound’s ability to inhibit PBPs is a key factor in its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antibacterial activity for a significant period, although prolonged exposure may lead to the development of resistance in some bacterial strains. In vitro and in vivo studies have demonstrated that this compound remains effective in inhibiting bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and hepatotoxicity. Studies have shown that there is a threshold dose beyond which the risk of toxicity increases significantly .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound interacts with various enzymes, including esterases and amidases, which facilitate its breakdown. These metabolic pathways ensure that this compound is efficiently processed and eliminated from the body. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity and protein-binding properties, which determine its localization and accumulation in different tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antimicrobial effects. The compound’s activity is directed towards the PBPs, which are located in the periplasmic space of Gram-negative bacteria and the cell wall of Gram-positive bacteria. This specific targeting ensures that this compound effectively disrupts bacterial cell wall synthesis, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brisoral is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves acylation, cyclization, and other chemical modifications to introduce the desired functional groups. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, Brisoral is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of specific microorganisms that produce the precursor compounds. These precursors are then chemically modified to produce Brisoral. The industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Brisoral undergoes several types of chemical reactions, including:

Oxidation: Brisoral can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in Brisoral, altering its activity.

Substitution: Brisoral can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Brisoral, which may have different pharmacological properties .

Scientific Research Applications

Brisoral has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of beta-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Used in clinical trials to evaluate its efficacy against different bacterial infections.

Industry: Employed in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing .

Comparison with Similar Compounds

Cefprozil: Another second-generation cephalosporin with similar antibacterial activity.

Cefuroxime: A second-generation cephalosporin used to treat similar infections.

Cefaclor: Known for its effectiveness against respiratory tract infections.

Uniqueness: Brisoral is unique due to its specific binding affinity for penicillin-binding proteins and its effectiveness against a broad spectrum of bacteria. Its semi-synthetic nature allows for modifications that can enhance its stability and efficacy compared to other cephalosporins .

Biological Activity

Z-Cefprozil, a broad-spectrum oral cephalosporin antibiotic, demonstrates significant biological activity against various bacterial pathogens. This article provides an in-depth analysis of its pharmacokinetics, microbiological efficacy, clinical applications, and safety profile, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its effectiveness against both Gram-positive and Gram-negative bacteria. It is particularly noted for its stability against certain beta-lactamases, making it a valuable option in treating infections caused by resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key parameters include:

- Bioavailability : Approximately 100% for oral administration.

- Half-life : Ranges from 1.3 to 4 hours depending on the formulation and patient characteristics.

- Dosing Regimen : Typically administered at 500 mg twice daily for most infections.

The population pharmacokinetics (PPK) of this compound have been modeled to account for variability among individuals, particularly influenced by factors such as creatinine clearance .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value Range |

|---|---|

| Cmax (μg/mL) | 12.3 - 18.8 |

| Tmax (h) | 1.75 - 2.13 |

| AUC (μg·h/mL) | 46.0 - 71.8 |

| Half-life (h) | 1.3 - 4.0 |

Microbiological Activity

This compound exhibits broad-spectrum activity against a variety of pathogens. In vitro studies have shown its effectiveness against:

- Gram-positive bacteria : Streptococcus pyogenes, Streptococcus pneumoniae, and methicillin-susceptible Staphylococcus aureus.

- Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and many Enterobacteriaceae.

The stability of this compound against hydrolysis by beta-lactamases enhances its clinical utility, particularly in treating infections caused by resistant organisms .

Table 2: In Vitro Activity Against Key Pathogens

| Pathogen | Susceptibility |

|---|---|

| Streptococcus pyogenes | Sensitive |

| Staphylococcus aureus (MSSA) | Sensitive |

| Haemophilus influenzae | Sensitive |

| Escherichia coli (non-ESBL) | Sensitive |

| ESBL-producing Enterobacteriaceae | Resistant |

Clinical Efficacy

Clinical trials comparing this compound to other antibiotics have demonstrated its efficacy in various infections:

- Tonsillopharyngitis : In a multicenter study, patients treated with this compound showed a clinical response rate of 95.3%, compared to 88.1% for penicillin V (P = 0.023) .

- Acute Otitis Media : this compound was found to be as effective as amoxicillin/clavulanate and cefaclor in pediatric patients .

Case Study: Treatment of Streptococcal Pharyngitis

In a randomized trial involving 409 children with streptococcal tonsillopharyngitis, the treatment with this compound resulted in a higher eradication rate of the original serotype compared to penicillin, although not statistically significant (91.3% vs. 87.4%) .

Safety Profile

This compound is generally well tolerated, with mild to moderate adverse effects reported, primarily gastrointestinal issues such as diarrhea and nausea. The incidence of adverse effects is comparable to that of other antibiotics .

Properties

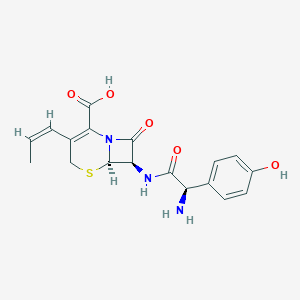

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-AGGBKSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873544 | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121412-77-9, 92665-29-7 | |

| Record name | Cefprozil anhydrous, Z-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121412779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5T767OA4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Z-Cefprozil monohydrate and how was it determined?

A1: this compound monohydrate crystallizes in the monoclinic space group P21 (#4) with specific lattice parameters: a = 11.26513(6) Å, b = 11.34004(5) Å, c = 14.72649(11) Å, and β = 90.1250(4)° []. This structure was determined using synchrotron X-ray powder diffraction data and further refined using density functional theory (DFT) calculations []. Interestingly, while an orthorhombic model initially seemed plausible, a closer examination revealed peak splitting and shoulders, indicating the true monoclinic symmetry [].

Q2: How stable is this compound in oral suspension and what are the degradation pathways?

A2: The stability of this compound in oral suspension (CEFZIL) has been investigated under stress conditions []. Elevated temperature and relative humidity were found to induce degradation through reversible-consecutive and parallel reactions []. Notably, the isomerization of this compound to E-cefprozil is about ten times faster than the parallel degradation of individual isomers into their respective products []. This research also determined the kinetic and thermodynamic parameters (rate constants, activation energy, enthalpy, and entropy) for the degradation reactions of both isomers under various temperature and humidity conditions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.